![molecular formula C31H48 B12297488 Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)
Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclo[92102,1003,804,605,9]tetradecane, methylcyclohexane, and tricyclo[52102,6]decane are complex polycyclic hydrocarbons These compounds are characterized by their unique cage-like structures, which contribute to their significant chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane can be synthesized through the hydrogenation of norbornadiene dimer. The process involves the use of hydrogen gas at 1 atm pressure in the presence of a palladium-carbon (Pd-C) catalyst . Methylcyclohexane is typically produced through the catalytic hydrogenation of toluene, using a nickel or platinum catalyst under high pressure and temperature conditions . Tricyclo[5.2.1.02,6]decane can be synthesized via the Diels-Alder reaction of cyclopentadiene with norbornadiene, followed by hydrogenation .
Industrial Production Methods
Industrial production of these compounds often involves large-scale catalytic hydrogenation processes. For example, methylcyclohexane is produced in refineries through the hydrogenation of toluene, utilizing advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Substitution: Tricyclo[5.2.1.02,6]decane can undergo substitution reactions with halogens under UV light or in the presence of a radical initiator.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Hydrogen gas, Pd-C catalyst.
Substitution reagents: Halogens (e.g., chlorine, bromine), radical initiators.
Major Products
Oxidation of methylcyclohexane: Cyclohexanone, cyclohexanol.
Reduction of hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane: Hydrogenated derivatives.
Substitution of tricyclo[5.2.1.02,6]decane: Halogenated derivatives.
Scientific Research Applications
These compounds have various scientific research applications:
Mechanism of Action
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, the hydrogenation of norbornadiene dimer to produce hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane involves the addition of hydrogen atoms to the double bonds in the norbornadiene structure, facilitated by the Pd-C catalyst . Similarly, the oxidation of methylcyclohexane involves the transfer of oxygen atoms to the methylcyclohexane molecule, resulting in the formation of cyclohexanone and cyclohexanol .
Comparison with Similar Compounds
Similar Compounds
- Hexacyclo[5.3.0.0(1,9).0(2,5).0(3,9).0(4,8)]decane-6,10-diol .
- Pentacyclo[5.3.0.0(2,6).0(3,5).0(8,10)]decane .
Uniqueness
Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane is unique due to its highly strained polycyclic structure, which makes it a valuable intermediate in organic synthesis . Methylcyclohexane is notable for its stability and use as a solvent and fuel additive . Tricyclo[5.2.1.02,6]decane is distinguished by its ability to undergo a variety of chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C31H48 |
|---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C14H18.C10H16.C7H14/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12;1-2-9-7-4-5-8(6-7)10(9)3-1;1-7-5-3-2-4-6-7/h5-14H,1-4H2;7-10H,1-6H2;7H,2-6H2,1H3 |
InChI Key |
DDZNRTJLFZLBPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1.C1CC2C3CCC(C3)C2C1.C1CC2CC1C3C2C4C5C3C6C4C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


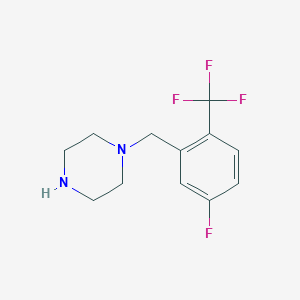
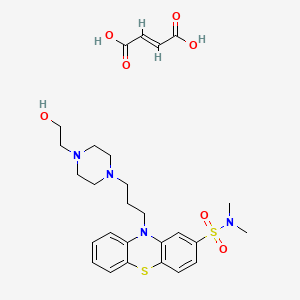

![N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide](/img/structure/B12297427.png)
![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)
![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)
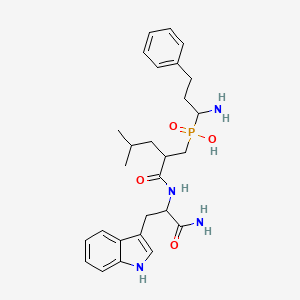
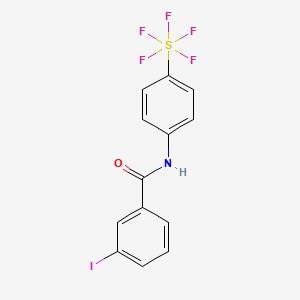
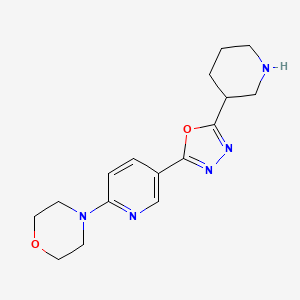
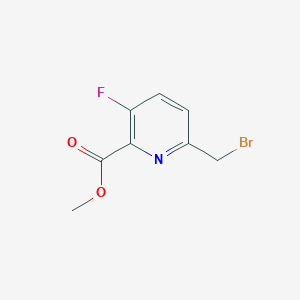
![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
